molecular formula C14H20ClNO B14355266 6-(diethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride CAS No. 90994-43-7

6-(diethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride

Cat. No.: B14355266
CAS No.: 90994-43-7
M. Wt: 253.77 g/mol
InChI Key: HAPUPDHSZRNHDZ-UHFFFAOYSA-N
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Description

6-(diethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is an organic compound that belongs to the class of naphthalenones It is characterized by the presence of a diethylamino group attached to the naphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(diethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride typically involves the reaction of naphthalenone with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(diethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone derivatives, while reduction can produce dihydronaphthalenone derivatives.

Scientific Research Applications

6-(diethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(diethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its activity, influencing its binding to target molecules. The compound may exert its effects through various pathways, including inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(diethylamino)-2,4-disulfanyl-1,3,5-triazine
  • 6-(diethylamino)-2-hydroxo-4-sulfanyl-1,3,5-triazine

Uniqueness

6-(diethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is unique due to its specific structural features and the presence of the diethylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

90994-43-7

Molecular Formula

C14H20ClNO

Molecular Weight

253.77 g/mol

IUPAC Name

6-(diethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride

InChI

InChI=1S/C14H19NO.ClH/c1-3-15(4-2)12-8-9-13-11(10-12)6-5-7-14(13)16;/h8-10H,3-7H2,1-2H3;1H

InChI Key

HAPUPDHSZRNHDZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=O)CCC2.Cl

Origin of Product

United States

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